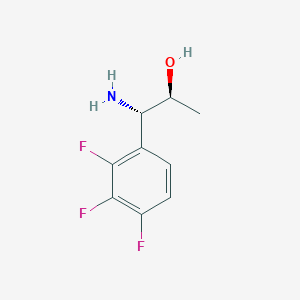![molecular formula C16H15ClN8O B13054405 3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea](/img/structure/B13054405.png)
3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea is a complex organic compound that features a combination of pyridine, triazole, and phenylurea moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the hydrazone intermediate: This involves the reaction of 6-chloropyridine-2-carbaldehyde with hydrazine hydrate under reflux conditions.
Condensation with triazole: The hydrazone intermediate is then reacted with 1H-1,2,4-triazole-3-carboxaldehyde in the presence of a suitable base, such as sodium methoxide, to form the triazole-hydrazone intermediate.
Formation of the final product: The triazole-hydrazone intermediate is then condensed with phenyl isocyanate under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridine moiety, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: Use as a probe to study biological pathways involving pyridine and triazole derivatives.
Materials Science: Potential use in the development of new materials with unique electronic or optical properties.
Industry: Use as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(1Z)-1-[2-(3-chloro-5-methylpyridin-2-yl)hydrazin-1-ylidene]ethyl]-4-hydroxy-6-methyl-2H-pyran-2-one
- 1-(6-chloropyridin-3-yl)-N-methylmethanamine
Uniqueness
3-[(1Z)-1-[2-(6-chloropyridin-2-yl)hydrazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1-phenylurea is unique due to its combination of pyridine, triazole, and phenylurea moieties, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one or two of these functional groups.
Propiedades
Fórmula molecular |
C16H15ClN8O |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
1-[(Z)-N-[(6-chloropyridin-2-yl)amino]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-phenylurea |
InChI |
InChI=1S/C16H15ClN8O/c17-13-7-4-8-14(21-13)23-24-15(9-25-11-18-10-19-25)22-16(26)20-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,21,23)(H2,20,22,24,26) |
Clave InChI |
KXERYEJCOSBGJZ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC(=O)N/C(=N\NC2=NC(=CC=C2)Cl)/CN3C=NC=N3 |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC(=NNC2=NC(=CC=C2)Cl)CN3C=NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




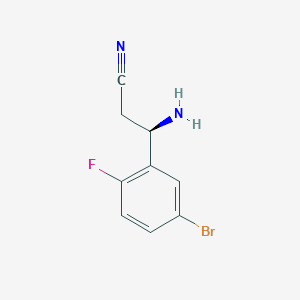

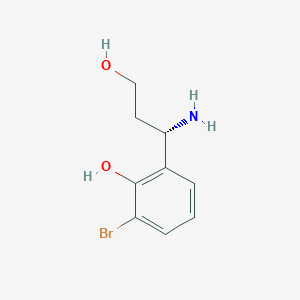
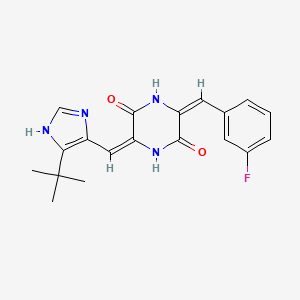
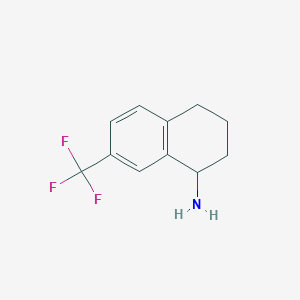
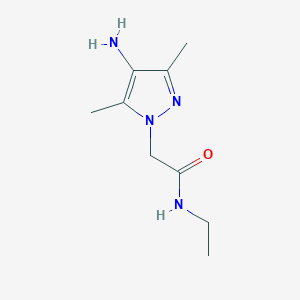
![6-Chloro-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13054373.png)



![1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13054386.png)
